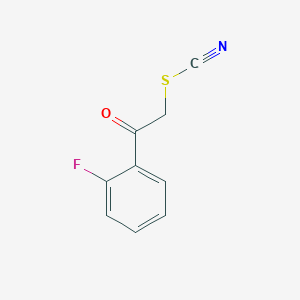

2-(2-Fluorophenyl)-2-oxoethyl thiocyanate

概要

説明

2-(2-Fluorophenyl)-2-oxoethyl thiocyanate is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a fluorophenyl group, an oxoethyl group, and a thiocyanate group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-oxoethyl thiocyanate typically involves the reaction of 2-fluorobenzoyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反応の分析

Nucleophilic Substitution Reactions

The α-keto thiocyanate group undergoes nucleophilic substitution at the carbonyl carbon:

Reaction with Amines

-

Reacts with primary/secondary amines to form substituted α-thiocyanato amides.

-

Example: Reaction with piperazine derivatives yields quinoline-3-carboxylic acid derivatives (e.g., compound 9 and 10 in ).

-

Conditions : Dry acetone, HCl, ZnCl₂, reflux (8 h). Yields: 50–70% .

Displacement by Thiols

-

Thiocyanate (SCN) acts as a leaving group in the presence of thiols, forming thioether derivatives.

-

Demonstrated in analogous systems using K10-montmorillonite clay-supported ammonium thiocyanate .

Cycloaddition and Ring-Formation Reactions

The thiocyanate group participates in cycloadditions to generate heterocycles:

[3+2] Cycloaddition with Sodium Azide

-

Forms tetrazole derivatives via thiocyanate-to-tetrazole conversion.

-

Example : Reaction with NaN₃/ZnBr₂ yields S-linked tetrazoles (e.g., 155–158 ) .

Lactonization Reactions

-

Intramolecular cyclization with o-(1-alkynyl)benzoates produces thiocyanate-containing lactones (e.g., 174 , 175 ) .

Thiocyanate Group Transformations

The SCN group undergoes functionalization:

Trifluoromethylthiolation

Phosphonothioation

Comparative Reactivity Data

Mechanistic Insights

-

Electrophilic Attack : The carbonyl carbon is susceptible to nucleophilic attack due to electron-withdrawing effects of the fluorine and thiocyanate groups .

-

Leaving Group Ability : Thiocyanate’s moderate leaving-group capacity facilitates substitutions, though fluoride ions can displace SCN⁻ in coordination complexes (e.g., Fe³⁺ systems) .

This compound’s versatility in forming biologically active heterocycles and undergoing functional group interconversions makes it valuable in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and catalytic applications.

科学的研究の応用

2-(2-Fluorophenyl)-2-oxoethyl thiocyanate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(2-Fluorophenyl)-2-oxoethyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and pathways, resulting in various biological effects.

類似化合物との比較

Similar Compounds

- 2-Fluorophenyl isothiocyanate

- 2-Fluorophenyl isocyanate

- 2-Fluorophenyl thiocyanate

Uniqueness

2-(2-Fluorophenyl)-2-oxoethyl thiocyanate is unique due to the presence of both the oxoethyl and thiocyanate groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds

生物活性

2-(2-Fluorophenyl)-2-oxoethyl thiocyanate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula: C9H6FNOS

- Molecular Weight: 195.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator, impacting several physiological pathways.

- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory and oxidative stress pathways, which could lead to anti-inflammatory and antioxidant effects .

- Receptor Modulation: The interaction with receptors may alter signaling pathways associated with cell proliferation and apoptosis, making it a candidate for cancer therapy .

Biological Activities

The following table summarizes the key biological activities associated with this compound based on available research:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Antioxidant Properties

In a separate investigation, the antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound demonstrated a notable ability to neutralize free radicals, suggesting its potential as an antioxidant agent in preventing oxidative stress-related diseases .

Case Study 3: Anticancer Potential

Research focused on the anticancer effects of this compound revealed that it induced apoptosis in various cancer cell lines. The study highlighted its potential as a chemotherapeutic agent, particularly in multidrug-resistant cancer models .

特性

IUPAC Name |

[2-(2-fluorophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-8-4-2-1-3-7(8)9(12)5-13-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCOPJZRKBYVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CSC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201219616 | |

| Record name | Thiocyanic acid, 2-(2-fluorophenyl)-2-oxoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887625-18-5 | |

| Record name | Thiocyanic acid, 2-(2-fluorophenyl)-2-oxoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887625-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, 2-(2-fluorophenyl)-2-oxoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。